1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a boronate ester-functionalized urea derivative with applications in medicinal chemistry and organic synthesis. Its molecular formula is C₂₁H₂₇BN₂O₅, with a molecular weight of 398.27 g/mol (CAS: 2096997-11-2, MFCD20231485) . The compound features a urea backbone substituted with a 2,5-dimethoxyphenyl group and a 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. This structure enables its use as a versatile building block in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules, particularly in drug discovery . It is commercially available with ≥97% purity, typically stored under inert conditions .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O5/c1-20(2)21(3,4)29-22(28-20)14-8-7-9-15(12-14)23-19(25)24-17-13-16(26-5)10-11-18(17)27-6/h7-13H,1-6H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGHTBVSAUJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structure
The chemical structure of the compound can be broken down as follows:
- Dimethoxyphenyl group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Tetramethyl-1,3,2-dioxaborolan-2-yl group : This boron-containing group is significant for its reactivity and potential interactions with biomolecules.
- Urea linkage : Commonly found in many biologically active compounds, the urea group contributes to the compound's pharmacological properties.
Molecular Formula
The molecular formula of this compound is .
Research indicates that the compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including protein tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways. The inhibition of PTPs can lead to altered cellular responses in cancer and other diseases .
- Antioxidant Activity : The presence of the dimethoxyphenyl moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- DNA Interaction : The dioxaborolane group may facilitate interactions with DNA or RNA, potentially affecting replication or transcription processes.
Pharmacological Properties
The pharmacological profile of this compound has been explored in several studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cells through modulation of signaling pathways .
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .
Study 1: Anticancer Activity
A study investigated the effects of related compounds on human breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The study highlighted that the dimethoxyphenyl group was crucial for enhancing the anticancer activity .
Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, compounds similar to this compound were tested. The results showed reduced levels of reactive oxygen species (ROS) and improved cell survival rates compared to control groups. This suggests a protective mechanism against neurodegeneration .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of protein tyrosine phosphatases | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Pharmacological Profile Comparison
| Compound | Anticancer Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Moderate | Yes |
| Related Compound A | High | Moderate |
| Related Compound B | Moderate | High |
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism involves the inhibition of critical pathways that promote cell survival and proliferation.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, the compound exhibited a cytotoxic effect with an IC50 value of 27.6 μM, indicating its potential as an anticancer agent.
- Inflammatory Disease Model : In murine models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory conditions.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |
| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |
Research Applications
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be utilized in various research domains:
- Medicinal Chemistry : As a lead compound for developing new anticancer and anti-inflammatory drugs.
- Biochemical Research : To study the mechanisms of action related to serine protease inhibition and inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of arylurea-boronate esters, which share a common scaffold but differ in substituents on the phenyl rings. Key structural analogs and their properties are summarized below:
Substituent Variations and Physicochemical Properties
Impact of Substituents on Reactivity and Bioactivity
- Electron-Donating Groups (e.g., Methoxy) : The 2,5-dimethoxyphenyl group in the target compound enhances solubility and electronic stability compared to halogenated analogs (e.g., dichlorophenyl derivatives) .
- Halogen Substituents : Chlorine atoms in analogs like the 2,4-dichlorophenyl variant increase lipophilicity but introduce safety concerns (e.g., H315-H319 hazards) .
- Boronate Stability : All analogs retain the tetramethyl-dioxaborolan moiety, critical for Suzuki coupling. However, steric hindrance from bulkier substituents (e.g., 3,4-dichlorophenyl) may reduce reaction efficiency .
Q & A
Q. What are the typical synthetic routes for preparing 1-(2,5-dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and how can reaction conditions be optimized?
The compound is synthesized via a two-step process:
Boronic Ester Introduction : A Suzuki-Miyaura coupling or direct borylation of a phenyl precursor to install the tetramethyl dioxaborolane group. For example, aryl halides or triflates can react with bis(pinacolato)diboron under Pd catalysis .
Urea Formation : Reacting 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with 2,5-dimethoxyaniline in an inert solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
Optimization Tips :
- Use anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis.
- Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers verify the purity and structural integrity of this compound?
Key Analytical Methods :
- NMR Spectroscopy : Confirm the presence of the tetramethyl dioxaborolane group (distinct singlet at ~1.3 ppm for methyl protons) and urea NH signals (~8–10 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₂₃H₂₉BN₂O₅: 424.21; observed 424.22) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data for urea-boronic ester hybrids?
Case Study : Conflicting SAR (structure-activity relationship) results may arise from:
- Boronic Ester Hydrolysis : Test stability in aqueous buffers (e.g., PBS, pH 7.4) via LC-MS to confirm intact compound during assays .
- Cellular Uptake Variability : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .
Methodological Solutions : - Standardize assay conditions (e.g., serum-free media to minimize ester hydrolysis).
- Validate target engagement via biophysical methods (SPR, ITC) .
Q. How can this compound be leveraged in cross-coupling reactions for medicinal chemistry applications?
Suzuki-Miyaura Coupling :
- Protocol : React with aryl halides (e.g., 4-bromophenyl derivatives) under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) with K₂CO₃ at 80°C .
- Yield Optimization : Pre-mix boronic ester with Pd catalyst to minimize side reactions.
Application Example : Generate biaryl urea libraries for kinase inhibition screening .
Q. What computational tools are effective for predicting the binding modes of this urea-boronic ester scaffold?
Modeling Workflow :
Docking : Use AutoDock Vina to simulate interactions with targets like proteases or kinases.
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of boron-protein adducts .
QM/MM : Calculate boron-oxygen bond energetics with Gaussian09 to refine binding affinity predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
